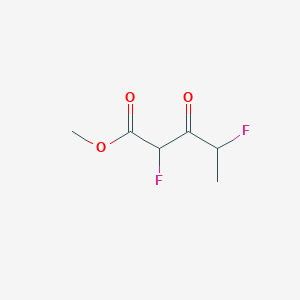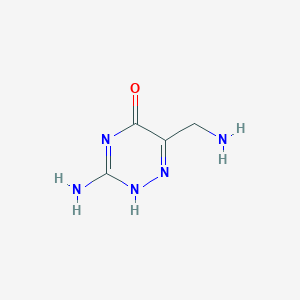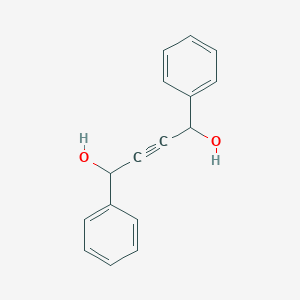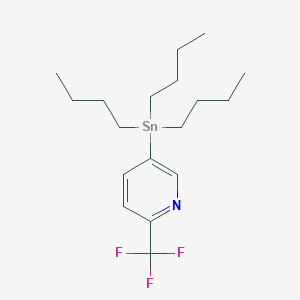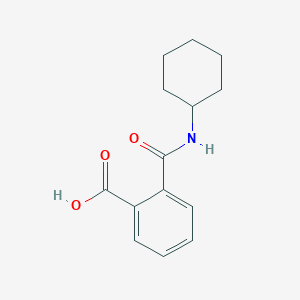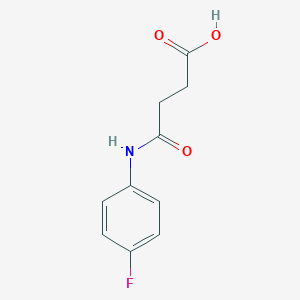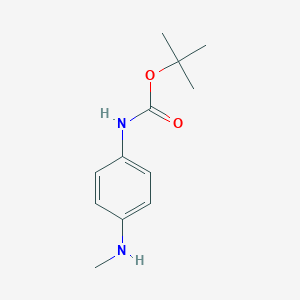
tert-Butyl (4-(methylamino)phenyl)carbamate
説明
“tert-Butyl (4-(methylamino)phenyl)carbamate” is a chemical compound that has been used in various chemical reactions . It is a derivative of carbamate and has a molecular weight of 222.29 .
Synthesis Analysis
This compound has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Molecular Structure Analysis
The molecular formula of “tert-Butyl (4-(methylamino)phenyl)carbamate” is C12H18N2O2 . The InChI code is 1S/C12H18N2O2/c1-12(2,3)16-11(15)14-10-7-5-9(13-4)6-8-10/h5-8,13H,1-4H3,(H,14,15) .Chemical Reactions Analysis
The compound has been involved in palladium-catalyzed cross-coupling reactions with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a flash point of 163.3°C and a boiling point of 346.5±25.0°C at 760 mmHg .科学的研究の応用
Organic Synthesis
Scientific Field
Organic Chemistry Application Summary: This compound is utilized in the synthesis of N-Boc-protected anilines, which are intermediates in the production of various pharmaceuticals and fine chemicals . Methods of Application:
- Palladium-Catalyzed Synthesis: The compound is used in palladium-catalyzed cross-coupling reactions with aryl halides .
- Synthesis of Tetrasubstituted Pyrroles: It serves as a precursor for tetrasubstituted pyrroles functionalized with ester or ketone groups . Results Summary: The use of tert-Butyl (4-(methylamino)phenyl)carbamate has enabled the efficient synthesis of complex organic molecules with high purity levels.
Pharmacology
Scientific Field
Pharmacology Application Summary: The compound has been identified as a potential inhibitor of β-secretase and acetylcholinesterase, which are targets for Alzheimer’s disease treatment . Methods of Application:
- In Vitro Studies: The compound is tested for its inhibitory activity against the enzymes involved in amyloid beta peptide aggregation . Results Summary: The compound showed promising results as a dual inhibitor, potentially preventing the formation of amyloid fibrils associated with Alzheimer’s disease.
Material Science
Scientific Field
Material Science Application Summary: In material science, this compound is explored for its properties as a building block for creating polymers with specific functionalities . Methods of Application:
Biochemistry
Scientific Field
Biochemistry Application Summary: It is investigated for its role in biochemical pathways, particularly in enzyme inhibition that is crucial for disease management . Methods of Application:
- Enzyme Assays: The compound is used in assays to determine its efficacy in inhibiting specific enzymes . Results Summary: The compound has shown effectiveness in enzyme inhibition, suggesting potential therapeutic applications.
Analytical Chemistry
Scientific Field
Analytical Chemistry Application Summary: tert-Butyl (4-(methylamino)phenyl)carbamate is used as a standard or reference compound in chromatography and mass spectrometry . Methods of Application:
Environmental Science
Scientific Field
Environmental Science Application Summary: The compound’s breakdown products and its interactions with environmental factors are studied to assess its ecological impact . Methods of Application:
Each application demonstrates the versatility of tert-Butyl (4-(methylamino)phenyl)carbamate in scientific research, contributing to advancements in multiple fields. The detailed methods and results highlight the compound’s significance and potential for future exploration.
Proteomics
Scientific Field
Proteomics Application Summary: This compound is used in the study of proteomes, particularly in the modification of peptides and proteins to enhance their detection and analysis . Methods of Application:
- Protein Labeling: The compound is used to label amino groups in proteins, which can then be detected using mass spectrometry . Results Summary: The labeling has improved the accuracy and sensitivity of proteomic analyses, allowing for the detection of low-abundance proteins.
Nanotechnology
Scientific Field
Nanotechnology Application Summary: The compound is explored for its potential in creating nanoscale materials, such as nanoparticles or nanocomposites, with unique properties . Methods of Application:
- Nanoparticle Synthesis: It is used as a precursor in the synthesis of nanoparticles that can be functionalized for various applications . Results Summary: The synthesized nanoparticles have shown potential in targeted drug delivery and diagnostic imaging.
Agricultural Chemistry
Scientific Field
Agricultural Chemistry Application Summary: The compound is investigated for its use in developing new agrochemicals, such as pesticides or herbicides . Methods of Application:
- Pesticide Formulation: It is used as an intermediate in the synthesis of compounds with pesticidal activity . Results Summary: The research has led to the development of new formulations with improved efficacy and reduced environmental impact.
Chemical Engineering
Scientific Field
Chemical Engineering Application Summary: In chemical engineering, the compound is used to optimize processes such as catalysis and reaction engineering . Methods of Application:
- Catalyst Development: It serves as a ligand or a component in catalyst systems designed for specific chemical reactions . Results Summary: The use of this compound in catalysts has enhanced reaction rates and selectivity, leading to more efficient industrial processes.
Computational Chemistry
Scientific Field
Computational Chemistry Application Summary: The compound’s molecular structure is analyzed computationally to predict its reactivity and interactions with other molecules . Methods of Application:
- Molecular Modeling: Advanced computational methods are used to simulate the compound’s behavior in various chemical environments . Results Summary: The simulations provide insights into the compound’s potential applications and guide experimental research.
Toxicology
Scientific Field
Toxicology Application Summary: The toxicity profile of the compound is assessed to ensure its safe use in various applications . Methods of Application:
- Toxicity Testing: The compound undergoes rigorous testing to evaluate its safety profile . Results Summary: The testing has confirmed that the compound has a manageable toxicity level, making it suitable for use in various fields.
These additional applications further illustrate the broad utility of tert-Butyl (4-(methylamino)phenyl)carbamate in scientific research, showcasing its importance in advancing knowledge and technology across diverse disciplines.
Catalysis Research
Scientific Field
Chemistry Application Summary: This compound is used in catalysis research, particularly in the development of catalysts for organic synthesis reactions . Methods of Application:
- Catalyst Development: Researchers use the compound to create catalysts that can increase the efficiency and selectivity of chemical reactions . Results Summary: The compound has contributed to the synthesis of catalysts that facilitate faster and more selective reactions, which is beneficial for industrial chemical processes.
Neuropharmacology
Scientific Field
Neuropharmacology Application Summary: The compound has been studied for its potential effects on neurological disorders and as a modulator of neurotransmitter systems . Methods of Application:
- Neurotransmitter Assays: It is used in assays to study its impact on neurotransmitter levels and receptor activity . Results Summary: Initial studies suggest that the compound may influence neurotransmitter systems, which could have implications for the treatment of neurological disorders.
Chemical Synthesis
Scientific Field
Chemical Synthesis Application Summary: tert-Butyl (4-(methylamino)phenyl)carbamate is a valuable reagent in the synthesis of complex organic molecules . Methods of Application:
- Reagent in Synthesis: It is used as a reagent in various chemical reactions to build complex molecular structures . Results Summary: The compound has enabled the synthesis of a variety of organic molecules with potential applications in pharmaceuticals and materials science.
Drug Discovery
Scientific Field
Drug Discovery Application Summary: The compound is used in the early stages of drug discovery as a building block for the development of new therapeutic agents . Methods of Application:
- Lead Compound Synthesis: It serves as a starting material for the synthesis of lead compounds in drug discovery programs . Results Summary: The use of this compound has led to the identification of new lead compounds with potential therapeutic benefits.
Peptide Chemistry
Scientific Field
Peptide Chemistry Application Summary: In peptide chemistry, the compound is used for the protection of amino groups during peptide synthesis . Methods of Application:
- Amino Group Protection: The compound is employed to protect the amino groups of amino acids and peptides during synthesis . Results Summary: This application ensures that peptides are synthesized with the correct sequence and structure, which is crucial for their biological activity.
Environmental Chemistry
Scientific Field
Environmental Chemistry Application Summary: Researchers study the environmental fate and breakdown of tert-Butyl (4-(methylamino)phenyl)carbamate to assess its environmental impact . Methods of Application:
Safety And Hazards
特性
IUPAC Name |
tert-butyl N-[4-(methylamino)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-10-7-5-9(13-4)6-8-10/h5-8,13H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMBJWFXLNFZPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60551285 | |
| Record name | tert-Butyl [4-(methylamino)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60551285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-(methylamino)phenyl)carbamate | |
CAS RN |
113283-94-6 | |
| Record name | tert-Butyl [4-(methylamino)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60551285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[4-(methylamino)phenyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



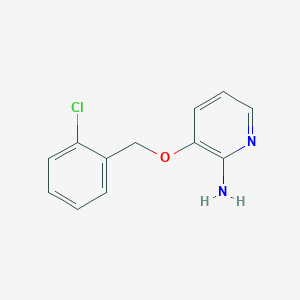
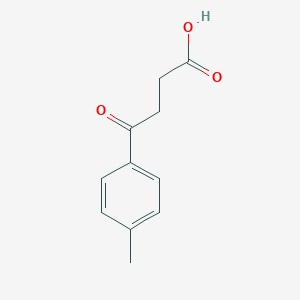
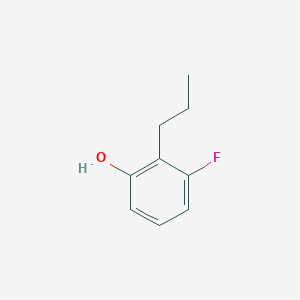
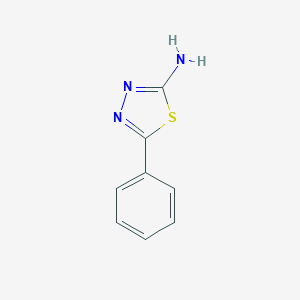
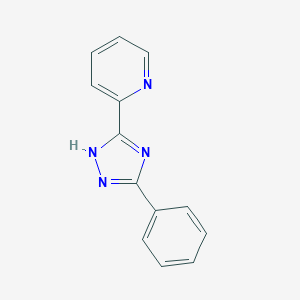
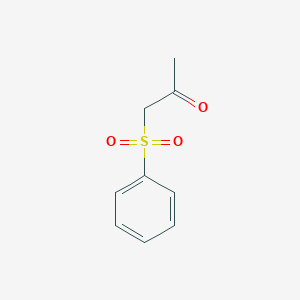
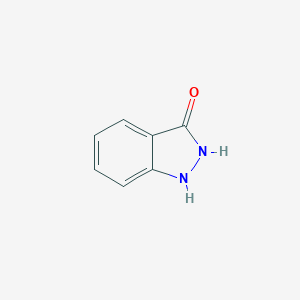
![1,4-Dioxaspiro[4.5]decane-8-acetic acid](/img/structure/B177103.png)
